Piperidina, 1-(1-oxo-3-fenilpropil)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

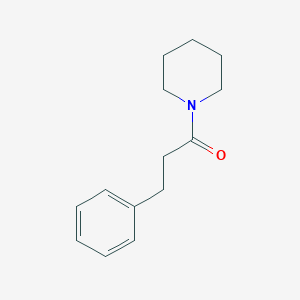

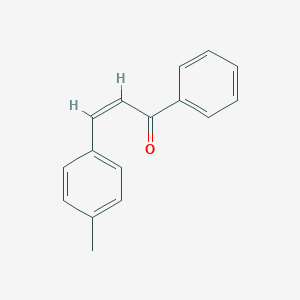

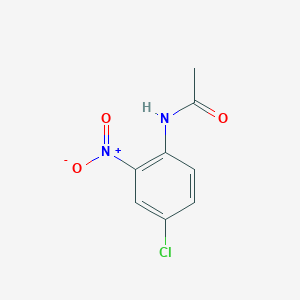

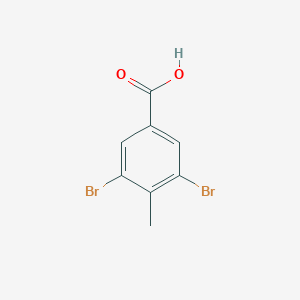

“Piperidine, 1-(1-oxo-3-phenylpropyl)-” is a chemical compound with the molecular formula C14H17NO. Its molecular weight is 215.2909 . It is also known by other names such as Piperidine, 1-cinnamoyl-, 1-Cinnamoylpiperidine, N-(3-Phenylpropenoyl)piperidine, Piperidine, N-[3-phenylpropenoryl]-, and Cinnamyl piperidide .

Synthesis Analysis

The synthesis of piperidine derivatives involves various methods such as N-heterocyclization of primary amines with diols, chlorination of amino alcohols, and cyclocondensation in an alkaline aqueous medium . Other methods include the use of Grignard reagents, intramolecular amination of organoboronates, and rhodium-catalyzed arylation of aliphatic N-tosylaldimines . More specific methods for the synthesis of “Piperidine, 1-(1-oxo-3-phenylpropyl)-” are not available in the retrieved data.Molecular Structure Analysis

The molecular structure of “Piperidine, 1-(1-oxo-3-phenylpropyl)-” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is KNOXUMZPTHELAO-MDZDMXLPSA-N .Mecanismo De Acción

Fentanyl acts on the mu-opioid receptor in the central nervous system to produce its analgesic effects. It binds to the receptor and activates a cascade of intracellular events that ultimately result in the inhibition of neurotransmitter release and the reduction of pain perception.

Biochemical and Physiological Effects

Fentanyl produces a range of biochemical and physiological effects in the body. It can cause respiratory depression, sedation, and euphoria. It can also cause nausea, vomiting, and constipation. Fentanyl has been shown to have immunosuppressive effects and can impair the immune system's ability to fight infections.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Fentanyl has several advantages for use in laboratory experiments. It is highly potent and produces a predictable response, making it useful for studying opioid receptors and pain perception. However, its potency also presents a significant safety risk and requires careful handling and dosing. Fentanyl can also be difficult to work with due to its high lipophilicity and low solubility in water.

Direcciones Futuras

There are several future directions for research on Piperidine, 1-(1-oxo-3-phenylpropyl)-. One area of interest is the development of new pain medications that are less addictive and have fewer side effects than opioids like Piperidine, 1-(1-oxo-3-phenylpropyl)-. Researchers are also investigating the use of Piperidine, 1-(1-oxo-3-phenylpropyl)- in combination with other drugs to improve its effectiveness and reduce its side effects. Additionally, there is ongoing research into the mechanisms of Piperidine, 1-(1-oxo-3-phenylpropyl)--induced respiratory depression and how it can be prevented or reversed.

Métodos De Síntesis

Fentanyl is synthesized through a multistep process that involves the reaction of aniline with acetic anhydride to form N-phenylacetamide. This intermediate is then reacted with propionyl chloride to form N-phenyl-N-propionylacetamide. The final step involves the reduction of N-phenyl-N-propionylacetamide with sodium borohydride to form Piperidine, 1-(1-oxo-3-phenylpropyl)-.

Aplicaciones Científicas De Investigación

Aplicaciones Anticancerígenas

Los derivados de piperidina han demostrado ser prometedores en el tratamiento del cáncer. Por ejemplo, ciertos compuestos de piperidina pueden inhibir la migración celular en el cáncer de próstata mediante la modulación de moléculas de adhesión celular como E-cadherina y N-cadherina . También pueden activar vías apoptóticas y suprimir la señalización oncogénica, lo que indica un potencial como agentes terapéuticos en oncología.

Efectos Neuroprotectores

Algunos derivados de piperidina se han estudiado por sus propiedades neuroprotectoras, particularmente en el contexto de la enfermedad de Alzheimer. Exhiben efectos antiagregantes y antioxidantes, que podrían ser beneficiosos para ralentizar la progresión de las enfermedades neurodegenerativas .

Safety and Hazards

The safety data sheet for piperidine indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life . When handling piperidine, it is recommended to wear personal protective equipment, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Propiedades

IUPAC Name |

3-phenyl-1-piperidin-1-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14(15-11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJGUDWNFKNCPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359503 |

Source

|

| Record name | Piperidine, 1-(1-oxo-3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21924-11-8 |

Source

|

| Record name | Piperidine, 1-(1-oxo-3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)